molecular formula C9H10BrCl B1277888 1-(3-Bromopropyl)-4-chlorobenzene CAS No. 64473-35-4

1-(3-Bromopropyl)-4-chlorobenzene

Cat. No.: B1277888
CAS No.: 64473-35-4
M. Wt: 233.53 g/mol
InChI Key: OVXYDNVSUOXGQG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It consists of a benzene ring substituted with a bromopropyl group at the para position and a chlorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-chlorobenzene can be synthesized through various methods. One common approach involves the bromination of 4-chlorobenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The benzene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Nucleophilic Substitution: 1-(3-Hydroxypropyl)-4-chlorobenzene, 1-(3-Aminopropyl)-4-chlorobenzene.

    Elimination Reactions: 4-Chlorostyrene.

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 1-(3-Propyl)-4-chlorobenzene.

Scientific Research Applications

1-(3-Bromopropyl)-4-chlorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chlorobenzene involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The chlorine atom on the benzene ring can also influence the reactivity and selectivity of the compound in various reactions.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.

    Elimination Reactions: The hydrogen atoms adjacent to the bromine atom are involved in the elimination process.

    Oxidation and Reduction: The benzene ring and its substituents are the main sites for oxidation and reduction reactions.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-chlorobenzene can be compared with other similar compounds such as:

    1-(3-Bromopropyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and applications.

    1-(3-Bromopropyl)-4-methylbenzene: Contains a methyl group instead of chlorine, leading to different chemical properties and uses.

    1-(3-Bromopropyl)-4-nitrobenzene:

Uniqueness: The presence of both bromine and chlorine atoms in this compound makes it a versatile compound for various chemical transformations. The combination of these halogens provides unique reactivity patterns that can be exploited in organic synthesis and industrial applications.

Properties

IUPAC Name

1-(3-bromopropyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXYDNVSUOXGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432274
Record name 1-(3-bromopropyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64473-35-4
Record name 1-(3-Bromopropyl)-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64473-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-bromopropyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4.15 g (15.8 mmol) of triphenylphosphine in 100 ml of toluene at 0° C., 1.51 ml (15.8 mmol) of bromine was added dropwise. This mixture was stirred for 3 hours then a solution of 3.90 g (22.9 mmol) of Part (a) alcohol and 1.63 ml (15.8 mmol) of pyridine in 20 ml of toluene was added. A solution of 25 ml hexane and 25 ml diethyl ether was added, and a brown mass was formed. The liquid was decanted and concentrated in vacuo. The residue was triturated with hexane:ethyl acetate and triphenylphosphine oxide was precipitated. The solid was filtered and the filtrate was concentrated in vacuo to give a yellow oil. The oil was purified by flash chromatography to obtain 1.80 g (7.72 mmol, 49%) of the desired product.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
49%

Synthesis routes and methods II

Procedure details

3-(4-Chlorophenyl)-1-propanol (1.00 g) was dissolved in methylene chloride (30 ml), triphenylphosphine (1.66 g) and N-bromosuccinimide (1.11 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 6 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (50 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (1.30 g) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-(4-chlorophenyl)propan-1-ol (0.25 g, 1.46 mmol) in dichloromethane (5.5 mL) cooled at 0° C. was added triphenylphosphine (0.42 g, 1.6 mmol) and carbon tetrabromide (0.51 g, 1.5 mmol) and the reaction was stirred at rt overnight. The reaction was quenched with water and extracted with DCM (2×). The combined organic phases were then washed with water, and brine, dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by flash silica gel chromatography (0% to 70% EtOAc/hexanes) to afford 1-(3-bromopropyl)-4-chlorobenzene (0.34 g, quant.). LC-MS: (FA) ES+ 234.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

66.0 g (387 mmol) of 3-(p-chlorophenyl)-1-propanol was dissolved in 350 ml of toluene, and a solution having 105 g (387 mmol) of phosphorus tribromide dissolved in 50 ml of toluene, was dropwise added thereto. After the dropwise addition, the internal temperature of the reaction solution was raised to 90° C. and returned to room temperature 3 hours later. 250 ml of a 1N sodium hydroxide aqueous solution was added thereto, followed by shaking. Then, the solution was left to stand still for liquid separation, and the water layer was extracted again with 150 ml of toluene. The toluene layers were put together and washed with 150 ml of a saturated sodium chloride aqueous solution, followed by Celite filtration, and then the solvent was distilled off. The residue was Idistilled to obtain 75.2 g (y 83%) of the desired 3-(p-chlorophenyl)-1-propyl bromide {compound (2)) as a colorless oily substance (85-89° C./0.3 mmHg)
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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